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molecular formula C14H10FNOS B1253050 2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

Cat. No. B1253050
M. Wt: 259.3 g/mol
InChI Key: FFMONRZWRJLZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674101B2

Procedure details

A solution of Kryptofix® 2.2.2 (23.4 mg, 0.062 mmol) in acetonitrile (2 mL) was added to a solution of KF (7.3 mg, 0.125 mmol) in water (0.5 mL). The solvents were evaporated at 120° C. and the residue was dried by azeotropic distillation with acetonitrile (3×1 mL). A solution of the iodyl precursor 2-(4-iodylphenyl)-6-methoxy-1,3-benzothiazole (7) (5.2 mg, 0.0125 mmol; dried over P2O5 under high vacuum for 2 hours before use) in hot DMSO (0.5 mL) was added to the dried KF-Kryptofix® complex. The reaction mixture was stirred at 120° C., 150° C. or 180° C. for 10 min. The reaction mixture was cooled and diluted with ice water (3 mL) and passed through a C-18 Sep-Pak® pre-activated with methanol (5 mL) followed by water (10 mL). The Sep-Pak was flushed with water (2×5 mL) and the crude product 9a retained on the Sep-Pak® was eluted off with CH2Cl2 (2×5 mL). The dichloromethane eluent was quantitatively analyzed by analytical HPLC (Waters Symmetry C18 column, 5μ particle size, 150×4.6 mm; eluent: MeCN/H2O 1:1; flow rate: 1 mL/min; UV 325 nm or 254 nm; RT=27 min) using an authentic sample of 2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole (9a) as a standard and the yield of the fluoro product 9a formed at 120° C., 150° C. and 180° C. was determined as 6.5%, 3.4% and 34.6%, respectively. The authentic sample of 9a was prepared in accordance with the nucleophilic displacement method for synthesis of non-rigid PBZ polymers described in U.S. Pat. No. 5,104,960.
[Compound]
Name
ice water
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2.2.2
Quantity
23.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
7.3 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
iodyl
Quantity
5.2 mg
Type
reactant
Reaction Step Four
[Compound]
Name
KF-Kryptofix
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[F-:1].[K+].I([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][C:14]3[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=3[N:16]=2)=[CH:8][CH:7]=1)(=O)=O.CO>C(#N)C.O.CS(C)=O>[F:1][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][C:14]3[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=3[N:16]=2)=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
ice water
Quantity
3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
2.2.2
Quantity
23.4 mg
Type
reactant
Smiles
Name
Quantity
7.3 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
iodyl
Quantity
5.2 mg
Type
reactant
Smiles
I(=O)(=O)C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Name
KF-Kryptofix
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C., 150° C. or 180° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated at 120° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was dried by azeotropic distillation with acetonitrile (3×1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The Sep-Pak was flushed with water (2×5 mL)
WASH
Type
WASH
Details
was eluted off with CH2Cl2 (2×5 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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